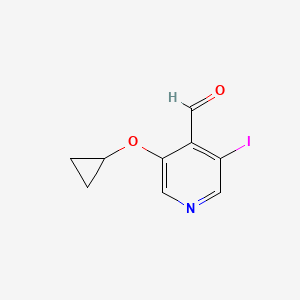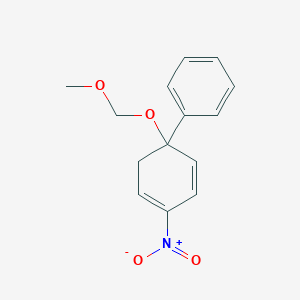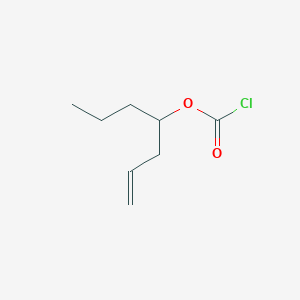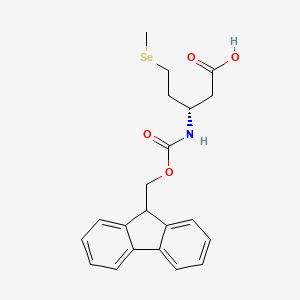![molecular formula C36H34N2O6 B14804422 5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14804422.png)
5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-Fmoc-alpha-methyl-DL-ornithine is a synthetic compound used primarily in biochemical and proteomics research. It has the molecular formula C36H34N2O6 and a molecular weight of 590.66 . This compound is characterized by the presence of two fluorenylmethyloxycarbonyl (Fmoc) protecting groups attached to the alpha-methyl-DL-ornithine molecule. The Fmoc group is commonly used in peptide synthesis to protect amine groups during the assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-alpha-methyl-DL-ornithine typically involves the protection of the alpha-methyl-DL-ornithine molecule with Fmoc groups. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction is usually carried out in the presence of a base such as triethylamine or piperidine in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of Di-Fmoc-alpha-methyl-DL-ornithine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of Fmoc group attachment.
Chemical Reactions Analysis
Types of Reactions
Di-Fmoc-alpha-methyl-DL-ornithine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed under basic conditions using reagents like piperidine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Fmoc groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF or DCM is commonly used for the removal of Fmoc groups.
Substitution: Various nucleophiles can be used to replace the Fmoc groups under suitable conditions.
Major Products Formed
The major products formed from these reactions include the deprotected alpha-methyl-DL-ornithine and substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Di-Fmoc-alpha-methyl-DL-ornithine is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialized peptides and proteins for various industrial applications
Mechanism of Action
The mechanism of action of Di-Fmoc-alpha-methyl-DL-ornithine involves the protection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine group, preventing unwanted reactions during the assembly of peptides. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
Fmoc-alpha-methyl-DL-ornithine: Similar to Di-Fmoc-alpha-methyl-DL-ornithine but with only one Fmoc group.
Fmoc-DL-ornithine: Lacks the alpha-methyl group but has the Fmoc protection.
Fmoc-alpha-methyl-L-ornithine: Similar structure but with a different stereochemistry.
Uniqueness
Di-Fmoc-alpha-methyl-DL-ornithine is unique due to the presence of two Fmoc groups, which provide enhanced protection during peptide synthesis. This dual protection allows for more complex and longer peptide chains to be synthesized with higher efficiency and purity .
Properties
Molecular Formula |
C36H34N2O6 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid |
InChI |
InChI=1S/C36H34N2O6/c1-36(33(39)40,19-10-20-37)38(34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31)35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32/h2-9,11-18,31-32H,10,19-22,37H2,1H3,(H,39,40) |
InChI Key |
FAWCJSXTTJLBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


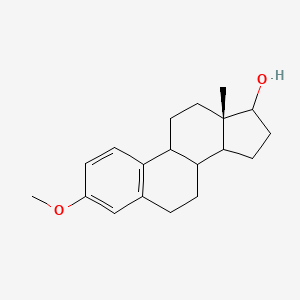
![4-{(E)-[(4-iodophenyl)imino]methyl}benzonitrile](/img/structure/B14804355.png)
![2-[7-[[(4-Fluorophenyl)-dihydroxy-lambda4-sulfanyl]-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid](/img/structure/B14804366.png)
![3-nitro-N'-[(2E)-4-oxopentan-2-ylidene]benzohydrazide](/img/structure/B14804367.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14804372.png)
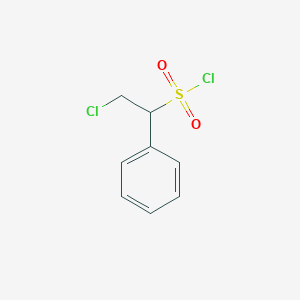
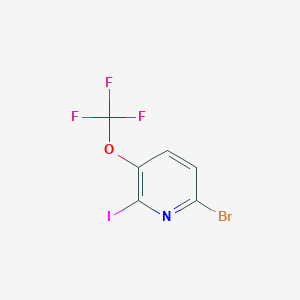
![Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14804403.png)
![N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14804406.png)
